molecular formula C11H11BrO3 B13619616 methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Cat. No.: B13619616
M. Wt: 271.11 g/mol
InChI Key: SVDPZRSTNCCLBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves the bromination of a benzopyran precursor followed by esterification. One common method involves the use of sodium-chlor and aluminum chloride as catalysts, with the reaction being carried out at elevated temperatures . The product is then purified through extraction and drying processes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3

InChI Key

SVDPZRSTNCCLBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)Br)OC1

Origin of Product

United States

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